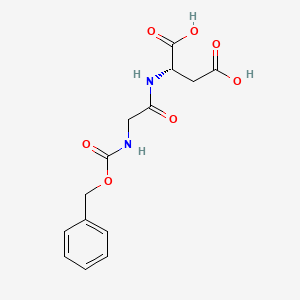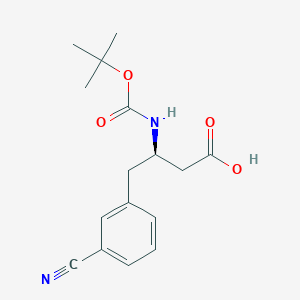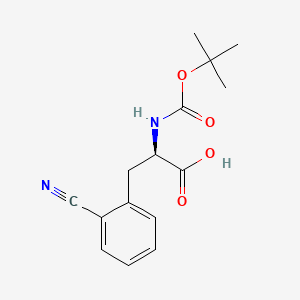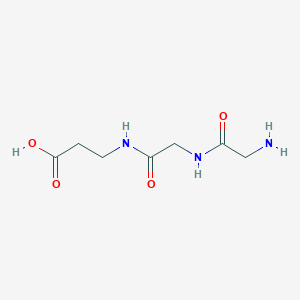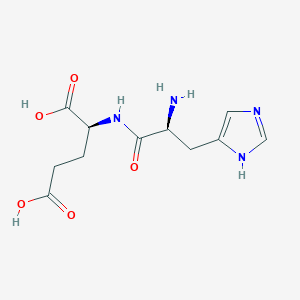
2,6-Diamino-3,5-difluoropyridine
概要
説明
2,6-Diamino-3,5-difluoropyridine is an organic compound with the molecular formula C5H5F2N3. It is a crystalline white solid with a strong ammonia-like odor. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .
作用機序
Target of Action
It’s known that the compound is used in laboratory settings , suggesting that it may interact with various biological targets depending on the specific experimental context.
Mode of Action
It’s known that the compound is used as a reagent in the synthesis of other compounds , which suggests that its mode of action may involve chemical reactions with other substances.
Biochemical Pathways
As a reagent, it’s likely involved in various chemical reactions that lead to the synthesis of other compounds .
Result of Action
2,6-Diamino-3,5-difluoropyridine is used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which has demonstrated antimycobacterial and antibacterial activity . This suggests that the compound’s action results in the production of substances with potential therapeutic applications.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .
生化学分析
Biochemical Properties
2,6-Diamino-3,5-difluoropyridine is a reagent used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which possesses antimycobacterial and antibacterial activity
Cellular Effects
Given its role in the synthesis of fluoroquinolone, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of fluoroquinolone , which exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Diamino-3,5-difluoropyridine can be synthesized through multiple routes. One common method involves the reaction of pyridine with ammonia and difluoromethanesulfonamide . Another approach uses 2,6-diaminopyridine as a starting material, followed by nitration and reduction steps . The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
化学反応の分析
Types of Reactions
2,6-Diamino-3,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2,6-Diamino-3,5-difluoropyridine has several scientific research applications:
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
3,5-Difluoropyridine: Does not have the amino groups, limiting its applications in biological systems.
2,6-Diamino-3,5-dinitropyridine: Contains nitro groups, making it more suitable for energetic materials.
Uniqueness
2,6-Diamino-3,5-difluoropyridine is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound in various fields.
特性
IUPAC Name |
3,5-difluoropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUCMRUMOAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436387 | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247069-27-8 | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-3,5-difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





